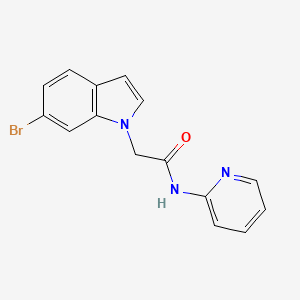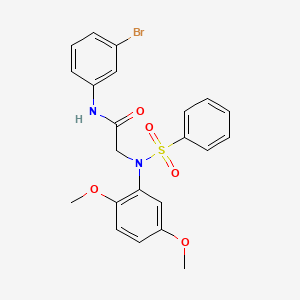![molecular formula C21H17ClN4O2S B6005753 N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B6005753.png)
N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide, also known as AQ-4, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide drugs, which have been used for the treatment of various diseases such as bacterial infections, diabetes, and hypertension. AQ-4 has been found to exhibit promising biological activities, including anticancer, antifungal, and antiviral effects.
Scientific Research Applications
N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. In addition, N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has been found to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Mechanism of Action
The mechanism of action of N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has been found to have a number of biochemical and physiological effects that are relevant to its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis and cell cycle arrest. N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has also been found to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. In addition, N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has been shown to have antifungal and antiviral activity, which may be useful for the treatment of fungal and viral infections.
Advantages and Limitations for Lab Experiments
N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells, as well as its broad-spectrum activity against various cancer cell lines. However, N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide also has some limitations, including its low solubility in water and its potential toxicity to normal cells. These limitations can be overcome by using appropriate solvents and optimizing the dosage and administration of the compound.
Future Directions
There are several future directions for research on N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetics and pharmacodynamics, and the evaluation of its safety and efficacy in animal models and clinical trials. In addition, further studies are needed to elucidate the mechanism of action of N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide and to identify potential targets for its therapeutic applications. Finally, the potential applications of N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide in combination with other drugs or therapies should be explored, as this may enhance its therapeutic efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide involves the reaction between 2-chloro-4-nitrobenzenesulfonamide and 3-(benzylamino)-2-quinoxalinamine in the presence of a base such as sodium hydroxide. The resulting product is then reduced with palladium on carbon to obtain N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide in high yield and purity. The synthesis method has been optimized to improve the efficiency and scalability of the process, making it suitable for large-scale production.
properties
IUPAC Name |
N-[3-(benzylamino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c22-16-10-12-17(13-11-16)29(27,28)26-21-20(23-14-15-6-2-1-3-7-15)24-18-8-4-5-9-19(18)25-21/h1-13H,14H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLHLLIVVLUQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(benzylamino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6005675.png)
![N-(2-ethylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6005681.png)
methanone](/img/structure/B6005682.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B6005690.png)
![N-(4-fluorophenyl)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6005703.png)
![ethyl 1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6005714.png)
![3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6005719.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B6005724.png)
![1-{5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B6005736.png)

![[2-({3-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6005746.png)

![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-3-pyrrolidinol](/img/structure/B6005752.png)
![ethyl 5-{[(benzoylamino)carbonyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B6005757.png)